molecular formula C10H22Cl2N2O B2629214 10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride CAS No. 2241140-00-9

10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride

Cat. No.: B2629214
CAS No.: 2241140-00-9
M. Wt: 257.2
InChI Key: NQKFWJOAIGTBQP-UHFFFAOYSA-N
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Description

10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2ClH. It is a spiro compound, which means it contains a spiro linkage where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by the introduction of a methyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form. The dihydrochloride salt form is typically achieved by reacting the base compound with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane
  • 3-Oxa-7,10-diazaspiro[5.6]dodecane

Uniqueness

10-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

10-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-12-6-2-10(11-5-7-12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKFWJOAIGTBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCOCC2)NCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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